molecular formula C12H13F4N5O4 B10908803 1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propan-1-one

1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B10908803
M. Wt: 367.26 g/mol
InChI Key: VTEIIEFBQVFGFU-UHFFFAOYSA-N
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Description

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is a complex organic compound featuring multiple functional groups, including difluoromethyl, hydroxy, and nitro groups

Preparation Methods

The synthesis of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE involves several steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE undergoes various chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The difluoromethyl groups can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Agrochemicals: It can be utilized in the synthesis of new pesticides or herbicides due to its potential bioactivity.

    Material Science: The compound’s unique functional groups make it suitable for the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitro group can participate in redox reactions, potentially generating reactive intermediates that can interact with biological macromolecules.

Comparison with Similar Compounds

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE can be compared with similar compounds such as:

    1-[3,5-BIS(TRIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE: This compound has trifluoromethyl groups instead of difluoromethyl groups, which can affect its reactivity and biological activity.

    1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-3-(4-AMINO-1H-PYRAZOL-1-YL)-1-PROPANONE: This compound has an amino group instead of a nitro group, which can influence its redox properties and interactions with biological targets.

The uniqueness of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE lies in its combination of functional groups, which confer specific chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C12H13F4N5O4

Molecular Weight

367.26 g/mol

IUPAC Name

1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-methyl-3-(4-nitropyrazol-1-yl)propan-1-one

InChI

InChI=1S/C12H13F4N5O4/c1-6(4-19-5-7(3-17-19)21(24)25)10(22)20-12(23,11(15)16)2-8(18-20)9(13)14/h3,5-6,9,11,23H,2,4H2,1H3

InChI Key

VTEIIEFBQVFGFU-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O

Origin of Product

United States

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